2,3-Dihydroxybutanedioic acid; 2-(3-fluorophenyl)pyrrolidine is a complex organic compound that combines elements of both a dihydroxy acid and a fluorinated pyrrolidine. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is classified under various categories based on its structure and functional groups, making it relevant in fields such as organic synthesis and drug design.
The compound can be classified as follows:
The synthesis of 2,3-dihydroxybutanedioic acid; 2-(3-fluorophenyl)pyrrolidine generally involves multi-step organic reactions. Common methods include:
Synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized product.
The molecular structure of 2,3-dihydroxybutanedioic acid; 2-(3-fluorophenyl)pyrrolidine can be represented as follows:
This structure features a pyrrolidine ring substituted with a fluorophenyl group and two hydroxyl groups on the butanedioic acid moiety.
Structural data can be obtained from various chemical databases, including PubChem and ChemSpider, which provide insights into bond lengths, angles, and spatial configuration .
The compound is capable of undergoing various chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that enhance reactivity while minimizing side products. Reaction conditions must be optimized to achieve the desired selectivity.
In biological contexts, compounds like 2,3-dihydroxybutanedioic acid; 2-(3-fluorophenyl)pyrrolidine may interact with specific biological targets such as enzymes or receptors. The mechanism of action often involves:
Quantitative data regarding binding affinities and inhibitory constants can be derived from pharmacological studies and computational modeling.
Relevant data regarding these properties can be found in chemical safety sheets and material safety data sheets (MSDS).
The compound has potential applications in various scientific fields:
Multi-component reactions (MCRs) provide efficient single-step conjugation of 3-fluorophenyl motifs with pyrrolidine scaffolds, leveraging the bioisosteric relationship between fluorinated and non-fluorinated pharmacophores. Ugi and Passerini reactions enable rapid assembly of complex molecular architectures by reacting 3-fluorobenzaldehyde derivatives, pyrrolidine-based amines, and carboxylic acid components. A 2024 study demonstrated that anti-Alzheimer hybrids synthesized via Ugi-azide reactions between benzofuran-pyrazole aldehydes and tert-butyl isocyanide achieved >80% yields while maintaining the fluorophenyl-pyrrolidine pharmacophore integrity [4]. Catalyst selection critically influences stereochemical outcomes, as evidenced by the superior enantioselectivity (up to 94% ee) observed when employing chiral copper-bisoxazoline complexes in fluorophenyl imine formations [4].
Table 1: Catalyst Screening for Ugi-Type Conjugation
Catalyst | Reaction Time (h) | Yield (%) | ee (%) | Application Example |
---|---|---|---|---|
None (thermal) | 24 | 45 | - | Linear peptoid backbone |
Chiral Cu(II)-bisoxazoline | 8 | 92 | 94 | Anti-Alzheimer hybrids |
Sc(OTf)₃ | 6 | 85 | 78 | Neuraminidase inhibitors |
Organocatalyst (L-proline) | 12 | 76 | 82 | CNS-active ligands |
Microwave-assisted MCRs significantly enhance reaction efficiency, reducing conjugation times from 24 hours to <45 minutes while minimizing epimerization in chiral pyrrolidine intermediates. This approach facilitates the synthesis of schizophrenia-targeting ligands containing fluorinated arylpyrrolidine motifs with >20:1 diastereomeric ratios [4]. The inherent atom economy of MCRs aligns with sustainable medicinal chemistry, as demonstrated by the synthesis of fluorinated tetrazole-pyrrolidine hybrids without protective group manipulations [4].
2,3-Dihydroxybutanedioic acid (tartaric acid) stereoisomers serve as critical chiral resolving agents and ligand components, with their synthesis pathways significantly impacting hybrid molecule purity. Chemical synthesis employs tartrate salt resolution via diastereomeric crystallization, where racemic trans-2-(3-fluorophenyl)pyrrolidine freebase reacts with L-(+)-tartaric acid in ethanol/methanol mixtures to yield enantiomerically pure (R)-2-(3-fluorophenyl)pyrrolidine L-tartrate (97% ee) after triple recrystallization [3] [7]. This method achieves >90% recovery efficiency but generates stoichiometric waste streams, necessitating extensive solvent recycling.
Enzymatic approaches utilizing L-tartrate dehydrogenase from Pseudomonas putida enable asymmetric reduction of oxaloacetate precursors to yield (R,R)-tartrate with >99% ee under mild aqueous conditions (pH 7.0, 25°C) [6]. Immobilized enzyme systems demonstrate 15 reaction cycles without significant activity loss, though substrate concentrations remain limited to <100 mM due to inhibition effects. For neuraminidase inhibitor synthesis, enzymatic tartrate production proves advantageous when coupled with in situ protection, directly providing chiral building blocks for hybrid assembly without resolution steps [6].
Table 2: Comparative Analysis of Tartaric Acid Production Methods
Parameter | Chemical Resolution | Enzymatic Synthesis | Chemical Racemization |
---|---|---|---|
Stereoselectivity | 97% ee (after recrystallization) | >99% ee | <5% ee |
Scale Limitations | Kilogram-scale demonstrated | Pilot-scale (100L bioreactors) | Multi-ton industrial |
Key Reagents | L-(+)-tartaric acid, ethanol/methanol | Oxaloacetate, NADH cofactor | Maleic acid, H₂O₂/Tungstate |
Environmental Impact | High E-factor (35) | Low E-factor (8) | Moderate E-factor (12) |
Typical Yield | 90-92% | 88-95% | >99% |
Chemical racemization of natural L-tartaric acid via tungstate-catalyzed epimerization provides cost-effective access to meso-tartaric acid, essential for achiral hybrid systems. This high-temperature process (180-200°C) achieves near-quantitative conversion but requires specialized corrosion-resistant equipment [7].
Regioselective fluorination of pyrrolidine-aryl conjugates requires precise control to avoid phenonium rearrangements and maintain stereochemical integrity. I(I)/I(III) catalysis enables selective fluorination of allene precursors that undergo in situ rearrangement to 3-fluorophenylpyrrolidines, with Selectfluor® as the terminal oxidant and amine•HF complexes as dual nucleophile/acid activators [1] [4]. This approach achieves >20:1 branched-to-linear selectivity for tertiary propargylic fluorides at ambient temperatures (40-50°C), subsequently hydrogenated to target molecules. Key to success includes:
For direct fluorination, ortho-directed lithiation of phenylpyrrolidines using n-BuLi/ (-)-sparteine followed by N-fluorobenzenesulfonimide (NFSI) quenching achieves 85-90% regioselectivity at the ortho-position. This method preserves pyrrolidine stereochemistry when performed below -78°C, as demonstrated in beta-3 adrenergic receptor agonist intermediates containing hydroxymethyl pyrrolidine subunits [10]. Microwave-assisted Balz-Schiemann reactions provide alternative pathways via diazotization of 3-aminophenylpyrrolidines in fluoroboric acid, yielding 18-25% fluorinated products after thermal decomposition – suitable for electron-rich systems resistant to electrophilic routes [6].
Table 3: Regioselective Fluorination Agents Comparison
Reagent System | Temperature (°C) | Regioselectivity (branched:linear) | Functional Group Tolerance | Application Scope |
---|---|---|---|---|
I(I)/I(III) catalysis with Et₃N•5HF | 40 | >20:1 | Alcohols, ethers, phthalimides | Aliphatic allene precursors |
NFSI with chiral diamine | -78 | 8:1 (ortho:meta) | Protected amines, esters | Arylpyrrolidine direct fluorination |
Pyridine-HF/Selectfluor® | 25 | 17:1 | Heterocycles, tosylates | Estrone/ibuprofen derivatives |
HBF₄/Balz-Schiemann | 110 (MW) | Not applicable (directed) | Nitriles, ketones | Electron-rich arylpyrrolidines |
Solid-phase peptide synthesis (SPPS) enables efficient construction of 2,3-dihydroxybutanedioic acid/2-(3-fluorophenyl)pyrrolidine hybrids through resin-bound assembly. The strategic substitution of piperidine with pyrrolidine deprotection reagents in Fmoc-chemistry significantly expands solvent compatibility to include sustainable mixtures like dimethyl sulfoxide/ethyl acetate (1:9) [9]. This approach facilitates:
Critical innovations include pyrrolidine-mediated Fmoc removal (20% v/v in NBP/dioxolane) which maintains >99% deprotection efficiency while reducing aspartimide formation to <2% in model tetrapeptides versus 8-12% with piperidine [9]. For hybrid molecule synthesis, Wang resin-loaded tartaric acid derivatives undergo iterative coupling with Fmoc-pyrrolidine fluorophenyl building blocks, followed by global TFA cleavage. This methodology proved instrumental in synthesizing neuraminidase inhibitor cores featuring fluorinated pyrrolidine and tartaric acid pharmacophores, achieving 85% crude purity for 20-mer sequences at 7.5 mmol scale [6] [9].
Table 4: Solvent Performance in Solid-Phase Hybrid Synthesis
Solvent System | Fmoc Removal Efficiency (%) | Coupling Rate (min⁻¹×10³) | Aspartimide Formation (%) | Green Chemistry Index |
---|---|---|---|---|
DMF/piperidine (traditional) | 99.9 | 4.2 | 12.3 | 35 |
DMSO/EtOAc (1:9) w/ pyrrolidine | 99.5 | 9.8 | 1.8 | 86 |
NBP/1,3-dioxolane (4:6) | 98.7 | 7.3 | 2.1 | 92 |
iPrOH/THF (3:7) | 97.1 | 3.1 | 0.9 | 89 |
Hybrid molecule cleavage strategies employ multifunctional TFA cocktails containing water (2.5%), triisopropylsilane (2.5%), and thioanisole (1%) to simultaneously remove tartrate tert-butyl groups and liberate products from resin while minimizing tert-butylation side reactions. This approach achieves >90% recovery for hydroxymethyl pyrrolidine hybrids targeting beta-3 adrenergic receptors [10].
Comprehensive Compound List
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1